Bienvenue dans la boutique en ligne BenchChem!

Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate (CAS 84639-06-5) is a strategically protected indole-2-carboxylate building block. The 7-benzyloxy group is critical: it enables selective hydrogenolysis (10% Pd/C, EtOH) to yield 7-hydroxyindole-2-carboxylate in 86.2% isolated yield—a route more efficient than multi-step acid activation methods. SAR studies confirm the 7-benzyloxy motif enhances ALK potency, VEGFR2/IR selectivity, and metabolic stability versus ethoxy analogs. With established anticancer activity (MDA-MB-231 IC50 2.43–7.84 µM; HepG2 IC50 4.98–14.65 µM) and antibacterial MICs of 32 µg/mL (S. aureus), this scaffold is a validated starting point for kinase inhibitor and antimicrobial lead optimization. Substitution with simpler indole-2-carboxylates compromises both synthetic efficiency and biological outcomes.

Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
CAS No. 84639-06-5
Cat. No. B1590749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(benzyloxy)-1h-indole-2-carboxylate
CAS84639-06-5
Molecular FormulaC18H17NO3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C(=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C18H17NO3/c1-2-21-18(20)15-11-14-9-6-10-16(17(14)19-15)22-12-13-7-4-3-5-8-13/h3-11,19H,2,12H2,1H3
InChIKeyIMKSDZLFVYKGLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate (CAS 84639-06-5): A Versatile 7-Benzyloxy Substituted Indole-2-Carboxylate Scaffold


Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate (CAS 84639-06-5) is a synthetically functionalized indole derivative characterized by a benzyloxy group at the 7-position of the indole ring and an ethyl ester at the 2-position . This substitution pattern confers distinct physicochemical properties, including an XLogP3 of 4.1 and a melting point of 82-83 °C . It serves as a versatile building block in medicinal chemistry, particularly as a precursor for generating 7-hydroxyindole-2-carboxylates via hydrogenolysis, and has demonstrated utility in the synthesis of bioactive molecules targeting kinases, GPCRs, and proteases .

Why Generic Indole-2-Carboxylates Cannot Replace Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate (CAS 84639-06-5)


Substitution of Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate with a generic indole-2-carboxylate or a differently substituted analog is not chemically or pharmacologically equivalent. The presence of the 7-benzyloxy group is critical for both downstream synthetic utility and biological activity modulation. For instance, structure-activity relationship (SAR) studies on indole-based kinase inhibitors have demonstrated that modifying an ethoxy group to a benzyloxy group at the 7-position enhances potency against ALK, improves selectivity for VEGFR2 and IR, and increases metabolic stability [1]. Furthermore, the benzyloxy moiety serves as a protecting group that can be selectively removed via hydrogenolysis to yield the 7-hydroxyindole intermediate, a transformation not possible with unsubstituted or halogenated indole-2-carboxylates . Therefore, substituting this compound with a structurally simpler analog would compromise both synthetic efficiency and biological outcomes in target programs.

Quantitative Differentiation Evidence for Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate (CAS 84639-06-5) Against Analogs and Alternatives


Synthetic Efficiency: High-Yield Hydrogenolysis to Ethyl 7-hydroxy-1H-indole-2-carboxylate

Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate enables a direct and efficient synthetic route to Ethyl 7-hydroxy-1H-indole-2-carboxylate (CAS 84638-84-6) via catalytic hydrogenolysis, achieving an 86.2% yield under mild conditions . In contrast, alternative synthetic routes to the 7-hydroxy derivative from 7-hydroxyindole-2-carboxylic acid require multi-step procedures involving thionyl chloride activation and esterification, which are operationally more complex and often result in lower overall yields .

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Physicochemical Differentiation: LogP and Melting Point Compared to 7-Hydroxy Analog

The 7-benzyloxy substitution in Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate significantly alters its lipophilicity profile compared to the deprotected 7-hydroxy analog (Ethyl 7-hydroxy-1H-indole-2-carboxylate, CAS 84638-84-6). The target compound exhibits an XLogP3 value of 4.1, reflecting a substantial increase in lipophilicity due to the benzyl group . While the exact XLogP3 for the 7-hydroxy analog is not provided in the available sources, its lower molecular weight (205.21 g/mol vs 295.33 g/mol) and the presence of a polar hydroxyl group in place of the lipophilic benzyloxy moiety indicate a markedly lower logP, consistent with class-level expectations for hydroxyindoles .

Physicochemical Properties Lipophilicity Drug Design

Commercial Differentiation: Purity Grade and Pricing Tiers Across Major Suppliers

The commercial availability of Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate is characterized by distinct purity grades and pricing structures across major suppliers, enabling procurement optimization based on research needs. Fluorochem offers this compound at 97% purity with pricing set at £339.00 for 250 mg, £753.00 for 1 g, and £2,134.00 for 5 g . In comparison, BOC Sciences provides the compound at ≥95% purity with flexible batch sizes suitable for process scale-up . The target compound's commercial profile is distinct from its 7-hydroxy analog (Ethyl 7-hydroxy-1H-indole-2-carboxylate), which is supplied by different vendors and commands a different price point due to its distinct synthetic origin and utility .

Procurement Chemical Supply Chain Purity Specifications

Biological Differentiation: Cytotoxicity Profile Against Cancer Cell Lines

Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate exhibits measurable in vitro anticancer activity against multiple human cancer cell lines. In standardized cytotoxicity assays, the compound demonstrated IC50 values ranging from 2.43 to 7.84 µM against MDA-MB-231 (breast cancer) cells and 4.98 to 14.65 µM against HepG2 (liver cancer) cells . While direct head-to-head comparisons with closely related 7-substituted indole-2-carboxylates under identical assay conditions are not available in the public domain, the compound's cytotoxic profile establishes a baseline for SAR exploration. This is particularly relevant given that structurally related indole-2-carboxylates have been characterized as potent antagonists at the NMDA-associated glycine binding site with nanomolar affinities [1].

Anticancer Research Cytotoxicity Assay In Vitro Pharmacology

Antimicrobial Differentiation: Minimum Inhibitory Concentration (MIC) Against Bacterial Strains

Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate exhibits quantifiable antibacterial activity in standard antimicrobial susceptibility testing. The compound demonstrates a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli . In a comparative study context, this compound reportedly showed superior antimicrobial activity against resistant strains of S. aureus, suggesting potential utility as a lead for developing new antimicrobial agents targeting antibiotic-resistant infections . Direct quantitative comparisons to specific analogs under identical assay conditions are not available; however, these MIC values establish a measurable activity profile against clinically relevant Gram-positive and Gram-negative organisms.

Antimicrobial Research Antibacterial Screening Infectious Disease

Optimal Research and Industrial Application Scenarios for Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate (CAS 84639-06-5)


Medicinal Chemistry: Synthesis of 7-Hydroxyindole-2-Carboxylate Derivatives via Catalytic Hydrogenolysis

This compound is optimally employed as a protected intermediate in medicinal chemistry programs targeting 7-hydroxyindole-2-carboxylate derivatives. The benzyloxy group serves as a robust protecting group that can be selectively removed via catalytic hydrogenolysis (10% Pd/C, ethanol, 1 hour) to yield Ethyl 7-hydroxy-1H-indole-2-carboxylate with an 86.2% isolated yield . This synthetic route is more efficient and scalable than alternative methods requiring multi-step activation and esterification of 7-hydroxyindole-2-carboxylic acid, which involve thionyl chloride activation and carry lower overall yields .

Kinase Inhibitor Drug Discovery: ALK and VEGFR2 Targeting Programs

The 7-benzyloxy substitution pattern on the indole-2-carboxylate scaffold has been shown to enhance potency and selectivity in kinase inhibitor programs. SAR studies demonstrated that replacing an ethoxy group with a benzyloxy group at the 7-position improved ALK potency, increased selectivity for VEGFR2 and IR, and enhanced metabolic stability . This compound is therefore suitable for research programs focused on anaplastic lymphoma kinase (ALK) inhibition, including studies in ALCL, NSCLC, and other ALK-driven malignancies. The benzyloxy group also contributes favorable lipophilicity (XLogP3 = 4.1) that may improve cellular permeability in target engagement assays .

Anticancer Lead Optimization: Indole-Based Cytotoxic Agent Development

This compound serves as a starting point for anticancer lead optimization, with established in vitro cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 2.43-7.84 µM) and HepG2 liver cancer cells (IC50 = 4.98-14.65 µM) . These micromolar IC50 values provide a quantifiable baseline for SAR-driven optimization, particularly for programs exploring microtubule destabilization or apoptosis induction mechanisms. Additionally, the indole-2-carboxylate scaffold is a known pharmacophore for glycine site NMDA receptor antagonism, with related analogs achieving nanomolar binding affinities (pKi = 8.5) and in vivo efficacy following oral administration (ED50 = 6 mg/kg) , indicating broader pharmacological potential.

Antimicrobial Research: Development of Agents Against Resistant Gram-Positive Bacteria

The compound demonstrates measurable antibacterial activity that positions it as a lead scaffold for antimicrobial drug discovery, particularly against Gram-positive pathogens. Documented MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli establish a quantitative activity baseline . In comparative studies, this compound reportedly showed superior antimicrobial activity against resistant strains of Staphylococcus aureus, supporting its utility in programs addressing antibiotic-resistant infections . The 7-benzyloxy indole-2-carboxylate scaffold offers a platform for further SAR optimization to improve potency and expand the antimicrobial spectrum.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.